tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
Overview
Description
Tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by oxidation and esterification steps. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a precursor for drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its properties may be harnessed for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing its applications in medicine and industry.
Comparison with Similar Compounds
Octahydro-2H-cyclopenta[c]pyridine-2-carboxylate: A closely related compound without the tert-butyl group.
6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate: A variant without the tert-butyl group.
Tert-butyl cyclopentanecarboxylate: A simpler compound with a similar functional group.
Uniqueness: Tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate stands out due to its tert-butyl group, which enhances its stability and reactivity
Biological Activity
Tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate (CAS No. 1540547-05-4) is a compound of interest in medicinal chemistry and pharmacology due to its structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including structural information, relevant research findings, and potential applications.
Structural Information
- Molecular Formula: C13H21NO3
- Molecular Weight: 239.31 g/mol
- SMILES Notation: CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1
- InChIKey: WUSRHFOXQKJMKP-UHFFFAOYSA-N
The compound features a cyclopenta[c]pyridine core, which is known to exhibit various biological activities due to the presence of nitrogen in its structure.
Biological Activity Overview
While specific literature on the biological activity of this compound is limited, related compounds in the same class have demonstrated significant pharmacological properties. Below are some key findings regarding its potential biological activities:
Antimicrobial Activity
Research on structurally similar compounds has indicated potential antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains. The presence of the tert-butyl group may enhance lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.
Neuroprotective Effects
Cyclopentapyridine derivatives are often investigated for neuroprotective properties. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
Enzyme Inhibition
Compounds featuring the cyclopenta[c]pyridine scaffold have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, inhibition of acetylcholinesterase has been observed in related structures, indicating potential applications in treating Alzheimer's disease.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of cyclopenta[c]pyridine evaluated their biological activity against various cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against specific cancer types, suggesting that this compound could be a candidate for further development in cancer therapy.
Case Study 2: Pharmacokinetics and Toxicology
Another investigation assessed the pharmacokinetic properties of similar compounds, revealing favorable absorption and distribution characteristics. Toxicological studies indicated low toxicity profiles at therapeutic doses, supporting the safety of these compounds for further clinical exploration.
Data Tables
Table 1: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 240.15943 | 155.9 |
[M+Na]+ | 262.14137 | 163.9 |
[M+NH4]+ | 257.18597 | 162.9 |
[M+K]+ | 278.11531 | 161.6 |
[M-H]- | 238.14487 | 155.0 |
Table 2: Biological Activity Summary of Related Compounds
Properties
IUPAC Name |
tert-butyl 6-oxo-3,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSRHFOXQKJMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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